A2A receptor antagonist 3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

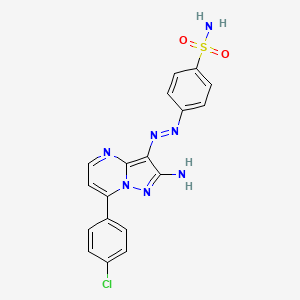

A2A receptor antagonist 3 is a compound that targets the adenosine A2A receptor, a subtype of adenosine receptors that are widely distributed in the body. These receptors are involved in various physiological processes, including the regulation of neurotransmitter release, cardiovascular function, and immune response. A2A receptor antagonists have gained significant attention due to their potential therapeutic applications in treating neurodegenerative disorders, cancer, and inflammatory diseases .

Preparation Methods

The synthesis of A2A receptor antagonist 3 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of heterocyclic chemotypes, such as xanthine derivatives, which are known for their high affinity and selectivity for A2A receptors . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the synthesis process to meet commercial demands .

Chemical Reactions Analysis

A2A receptor antagonist 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include N-bromosuccinimide for bromination, dimethylformamide as a solvent, and various amines for substitution reactions . The major products formed from these reactions are typically derivatives of the original compound, which may exhibit different pharmacological properties .

Scientific Research Applications

A2A receptor antagonist 3 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the structure and function of adenosine receptors. In biology, it is used to investigate the role of A2A receptors in various physiological processes, such as neurotransmission and immune response. In medicine, A2A receptor antagonists are being explored as potential treatments for neurodegenerative disorders like Parkinson’s disease, as well as for cancer immunotherapy . In the industry, these compounds are used in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of A2A receptor antagonist 3 involves the blockade of the adenosine A2A receptor, which is a G protein-coupled receptor. By binding to the receptor, the antagonist prevents the activation of downstream signaling pathways that are normally triggered by the endogenous ligand adenosine. This results in the modulation of various physiological processes, such as neurotransmitter release, immune response, and cell proliferation . The molecular targets and pathways involved include the inhibition of cyclic AMP (cAMP) production and the modulation of protein kinase A (PKA) activity .

Comparison with Similar Compounds

A2A receptor antagonist 3 can be compared with other similar compounds, such as SCH-58261 and ZM241385, which are also selective A2A receptor antagonists . These compounds share similar chemical structures and pharmacological properties but may differ in their affinity and selectivity for the A2A receptor. This compound is unique in its specific binding profile and its potential therapeutic applications in treating a broader range of diseases .

Similar Compounds

- SCH-58261

- ZM241385

- CSC (8-(3-chlorostyryl)caffeine)

- MSX-2 (3-(3-hydroxypropyl)-8-(m-methoxystyryl)-1-propargylxanthine)

- ASP5854 (5-[5-amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one)

Properties

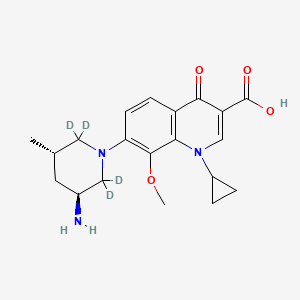

Molecular Formula |

C26H26N6O2 |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

2-(3-cyanophenyl)-3-(2,6-dimethylpyridin-4-yl)-N-[(2S)-3-hydroxy-3-methylbutan-2-yl]pyrazolo[1,5-a]pyrimidine-5-carboxamide |

InChI |

InChI=1S/C26H26N6O2/c1-15-11-20(12-16(2)28-15)22-23(19-8-6-7-18(13-19)14-27)31-32-10-9-21(30-24(22)32)25(33)29-17(3)26(4,5)34/h6-13,17,34H,1-5H3,(H,29,33)/t17-/m0/s1 |

InChI Key |

ICIFFGNFPYKGTD-KRWDZBQOSA-N |

Isomeric SMILES |

CC1=CC(=CC(=N1)C)C2=C3N=C(C=CN3N=C2C4=CC=CC(=C4)C#N)C(=O)N[C@@H](C)C(C)(C)O |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C2=C3N=C(C=CN3N=C2C4=CC=CC(=C4)C#N)C(=O)NC(C)C(C)(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

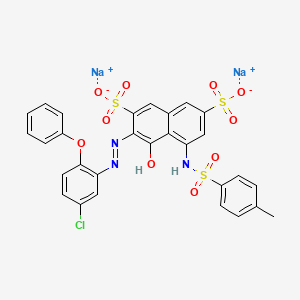

![(2R)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B12401962.png)

![N'-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine](/img/structure/B12401977.png)

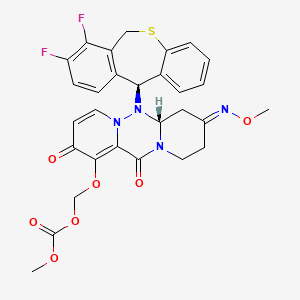

![2,2-dimethylpropanoyloxymethyl (2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5-oxopentanoate](/img/structure/B12402014.png)

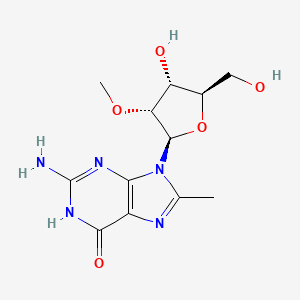

![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1H-purin-6-one](/img/structure/B12402023.png)